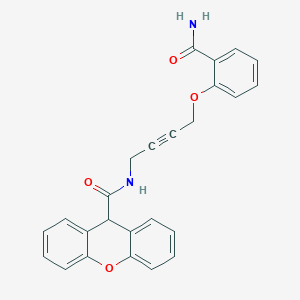

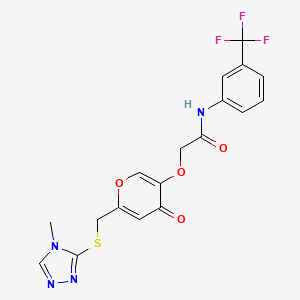

![molecular formula C20H22FN5O3 B2488155 3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-11-7](/img/structure/B2488155.png)

3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound under discussion belongs to a class of chemicals that have been extensively studied for their potential biological activities, including acting as ligands for various receptors and showing potential as pharmaceutical agents. The specific structure of this compound suggests it may have unique interactions with biological targets due to its complex molecular architecture.

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, involves multi-step synthetic routes that offer high specificity towards the desired product. These processes often include the use of reagents that introduce the fluorobenzyl and methoxypropyl groups into the core imidazo[2,1-f]purine structure (Zagórska et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by specific substituents that influence their overall shape and electronic distribution. These structural features are crucial for their interaction with biological targets. Computational modeling and X-ray diffraction studies are commonly employed to elucidate these details, providing insights into how the molecular configuration affects biological activity (Manjunath et al., 2011).

Scientific Research Applications

Multi-Target Directed Ligands for Neurodegenerative Diseases

Compounds based on the imidazo[2,1-f]purine scaffold, including variations with different substituents, have been designed as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B), showing potential for symptomatic relief as well as disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Antidepressant and Anxiolytic-like Activity

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including those with 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl substituents, have been synthesized and evaluated for their affinity for serotonin receptors and phosphodiesterase inhibitors. Preliminary pharmacological studies indicate potential antidepressant and anxiolytic applications for these compounds (Zagórska et al., 2016).

Anticonvulsant Activity

The synthesis and evaluation of imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues of potent anticonvulsant purines have been conducted. These studies explore the anticonvulsant activity of these compounds, providing insights into their therapeutic potential (Kelley et al., 1995).

Antimycobacterial Activity

Imidazole derivatives designed to mimic parts of the structure of potent antimycobacterial purines have been synthesized, demonstrating potential antimycobacterial activity. This research suggests the utility of these compounds in developing new treatments for infections caused by Mycobacterium tuberculosis (Miranda & Gundersen, 2009).

properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3/c1-13-11-25-16-17(22-19(25)24(13)9-6-10-29-3)23(2)20(28)26(18(16)27)12-14-7-4-5-8-15(14)21/h4-5,7-8,11H,6,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIIJZZHYRMMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2488086.png)

![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)

![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488092.png)

![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)

![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)